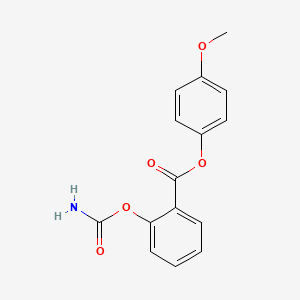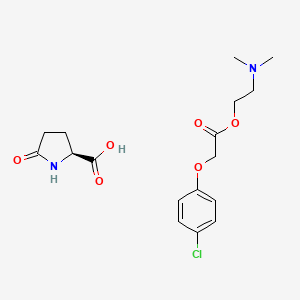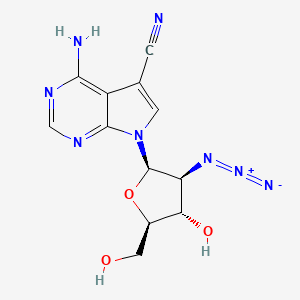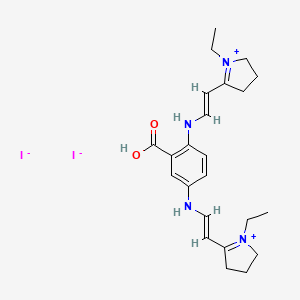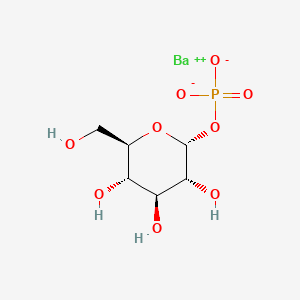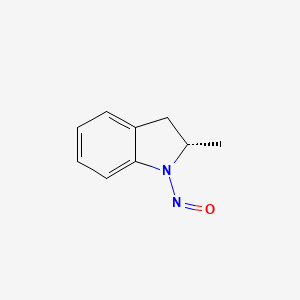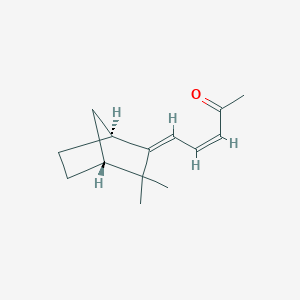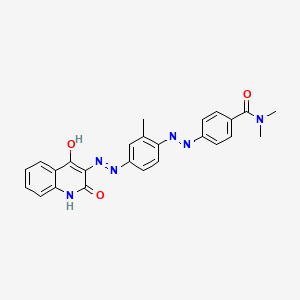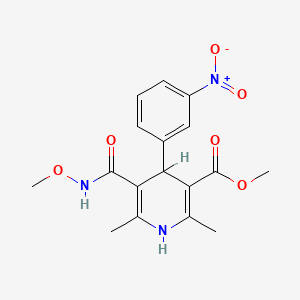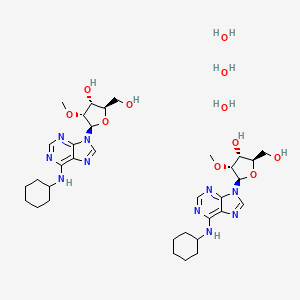
SDZ-WAG-994 sesquihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SDZ-WAG-994 sesquihydrate is a potent and selective adenosine A1 receptor agonist. This compound has been investigated for its potential therapeutic applications, particularly in cardiovascular diseases, diabetes, and neurological disorders. It is known for its ability to lower blood pressure and heart rate in hypertensive models and has shown promise in reducing plasma glucose levels in diabetic models .
Vorbereitungsmethoden
The synthesis of SDZ-WAG-994 sesquihydrate involves multiple steps, starting with the preparation of the core adenosine structure. The synthetic route typically includes the methylation of adenosine derivatives, followed by cyclohexylation to introduce the cyclohexyl group. The final step involves the crystallization of the compound to obtain the sesquihydrate form. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
SDZ-WAG-994 sesquihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents to the adenosine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Wissenschaftliche Forschungsanwendungen
SDZ-WAG-994 sesquihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study adenosine receptor interactions and to develop new adenosine receptor agonists.
Biology: The compound is employed in research on cellular signaling pathways involving adenosine receptors.
Medicine: this compound has been investigated for its potential to treat cardiovascular diseases, diabetes, and neurological disorders. .
Industry: The compound is used in the development of new therapeutic agents targeting adenosine receptors
Wirkmechanismus
SDZ-WAG-994 sesquihydrate exerts its effects by selectively binding to adenosine A1 receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of adenosine A1 receptors results in the inhibition of adenylate cyclase, reducing cyclic AMP levels and leading to various physiological effects such as vasodilation, reduced heart rate, and decreased lipolysis .
Vergleich Mit ähnlichen Verbindungen
SDZ-WAG-994 sesquihydrate is unique due to its high selectivity and potency for adenosine A1 receptors. Similar compounds include:
N6-Cyclopentyladenosine (CPA): Another selective adenosine A1 receptor agonist, but with different pharmacokinetic properties.
N6-Cyclohexyladenosine (CHA): Similar in structure but less selective compared to this compound.
N6-(R-Phenylisopropyl)adenosine (R-PIA): A potent adenosine A1 receptor agonist with different receptor binding affinities
This compound stands out due to its balanced efficacy and reduced side effects in preclinical models .
Eigenschaften
CAS-Nummer |
143480-90-4 |
|---|---|
Molekularformel |
C34H56N10O11 |
Molekulargewicht |
780.9 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol;trihydrate |
InChI |
InChI=1S/2C17H25N5O4.3H2O/c2*1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10;;;/h2*8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21);3*1H2/t2*11-,13-,14-,17-;;;/m11.../s1 |
InChI-Schlüssel |
PQNUNCWWHZHWNC-XLZUVWGRSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O.O.O.O |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O.COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


